Methyl 2-[(4-nitrobenzyl)oxy]benzoate
Overview
Description
Methyl 2-[(4-nitrobenzyl)oxy]benzoate is an organic compound with the molecular formula C15H13NO5. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a 4-nitrobenzyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(4-nitrobenzyl)oxy]benzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with 4-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-nitrobenzyl)oxy]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-[(4-aminobenzyl)oxy]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-hydroxybenzoic acid and 4-nitrobenzyl alcohol.
Scientific Research Applications
Methyl 2-[(4-nitrobenzyl)oxy]benzoate is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 2-[(4-nitrobenzyl)oxy]benzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, where it undergoes enzymatic conversion to release the active drug. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors. The ester bond can be hydrolyzed to release the active carboxylic acid, which can exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-nitrobenzyl)oxy]benzoate
- Methyl 4-[(cyanomethoxy)benzoate
- Methyl 4-[(4-bromophenoxy)benzoate
Uniqueness
Methyl 2-[(4-nitrobenzyl)oxy]benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and physical properties. The presence of the nitro group at the para position enhances its reactivity in reduction and substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[(4-nitrophenyl)methoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)13-4-2-3-5-14(13)21-10-11-6-8-12(9-7-11)16(18)19/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPPMQMPLOYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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